molecular formula C22H31NO2 B15021247 N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide

N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide

Cat. No.: B15021247
M. Wt: 341.5 g/mol
InChI Key: KDJSYLNRHAJTBJ-UHFFFAOYSA-N
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Description

N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. This compound is characterized by the presence of a pentyloxyphenyl group attached to the adamantane core via a carboxamide linkage. The structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(4-pentoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C22H31NO2/c1-2-3-4-9-25-20-7-5-19(6-8-20)23-21(24)22-13-16-10-17(14-22)12-18(11-16)15-22/h5-8,16-18H,2-4,9-15H2,1H3,(H,23,24)

InChI Key

KDJSYLNRHAJTBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, allowing the compound to effectively bind to its targets. The pentyloxyphenyl group can interact with various biological molecules, influencing their activity and function . The carboxamide linkage plays a crucial role in the compound’s overall stability and bioavailability .

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